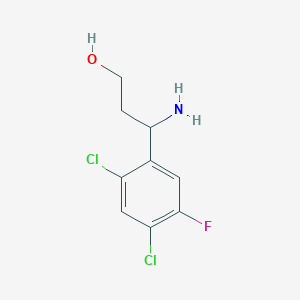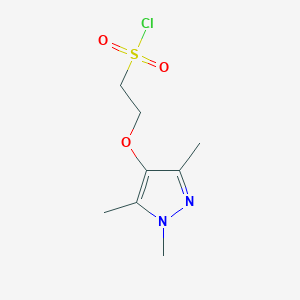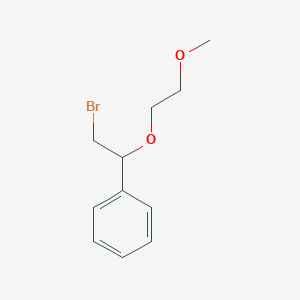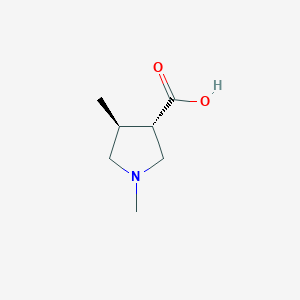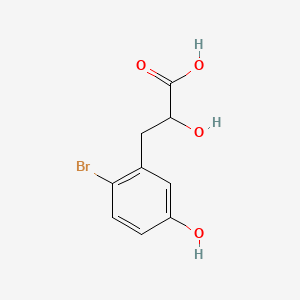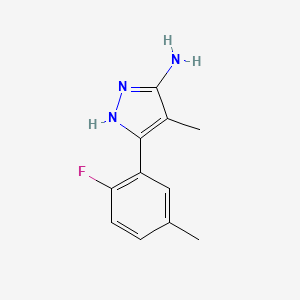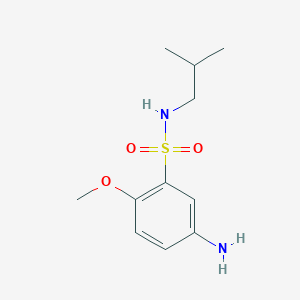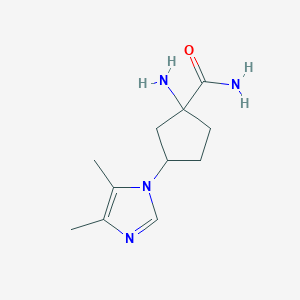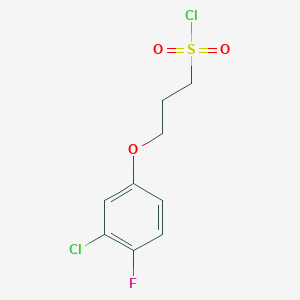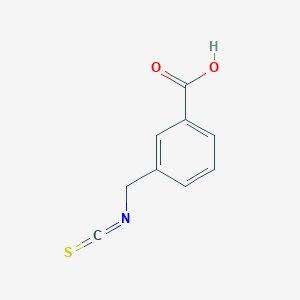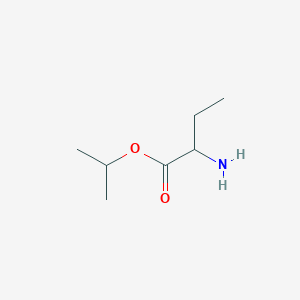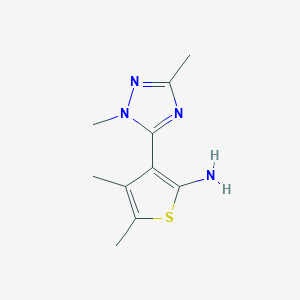![molecular formula C8H8BrN3 B13632550 (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot tandem cyclization/bromination reaction suggests it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor activity by acting as agonists or antagonists .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Chloroimidazo[1,2-a]pyridin-2-ylmethanamine: A similar compound with a chlorine atom instead of bromine.
2-Aminopyridine: The starting material for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile building block in organic synthesis and medicinal chemistry .
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2 |
InChIキー |
VRZYMXBZHVXGEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


